N-cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide

Description

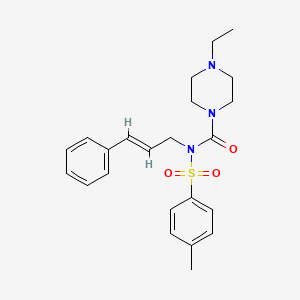

N-Cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide is a piperazine derivative featuring a cinnamyl (3-phenylprop-2-en-1-yl) group, a 4-ethyl substituent, and a tosyl (p-toluenesulfonyl) moiety. The compound’s structural complexity arises from:

- Tosyl group: Enhances solubility via sulfonyl polarity and may resist metabolic degradation.

- 4-Ethyl piperazine: Modifies conformational flexibility and basicity of the piperazine ring.

This compound is hypothesized to target enzymes or receptors due to its bulky substituents, distinguishing it from DNA-intercalating agents like acridine carboxamides .

Properties

IUPAC Name |

4-ethyl-N-(4-methylphenyl)sulfonyl-N-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S/c1-3-24-16-18-25(19-17-24)23(27)26(15-7-10-21-8-5-4-6-9-21)30(28,29)22-13-11-20(2)12-14-22/h4-14H,3,15-19H2,1-2H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIJLQVPWVVVOI-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)N(CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)C(=O)N(C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

N-cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular membranes and proteins, leading to various biological effects. For example, it has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key Observations :

- The tosyl group in the target compound enhances solubility compared to alkyl/aryl analogues (e.g., N-Ethyl-N,4-dimethylpiperazine-1-carboxamide) .

- Cinnamyl vs.

- Chlorophenyl analogues (e.g., ) leverage halogen bonds for receptor interactions, whereas the cinnamyl group relies on aromatic stacking.

Metabolic Stability and Biodistribution

- N-Demethylation : Common in methyl/ethyl-substituted piperazines (e.g., DACA in ), but the target compound’s tosyl group likely blocks this pathway .

- Oxidation : Cinnamyl’s allyl group may undergo cytochrome P450-mediated oxidation, though tosyl’s electron-withdrawing effect could slow this .

- Biodistribution : Bulky substituents (e.g., cinnamyl, tosyl) reduce blood-brain barrier penetration compared to smaller analogues like SN 23719 .

Biological Activity

N-cinnamyl-4-ethyl-N-tosylpiperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

This compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with cinnamyl and tosyl groups. The chemical structure can be represented as follows:

This compound features a piperazine ring, which is known for its diverse pharmacological properties, including antitumor and neuroprotective effects.

2.1 Anticancer Activity

Recent studies have shown that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various human cancer cell lines. For instance, a study evaluated the growth inhibition across 60 human cancer cell lines, revealing that certain piperazine derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range:

| Compound | Mean Growth Inhibition (%) | Most Sensitive Cell Lines | GI50 (µM) |

|---|---|---|---|

| This compound | -10.47 to -85.67 | MALME-3M (Melanoma) | 0.70 - 0.99 |

The data indicated that this compound could induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL .

2.2 Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Piperazine derivatives are known to interact with serotonin receptors, which may contribute to their antidepressant-like activities. For example, compounds in this class have shown potential as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating depression without the common side effects associated with traditional SSRIs .

The biological activity of this compound can be attributed to several mechanisms:

Apoptosis Induction : The compound promotes apoptotic pathways by altering the expression levels of key proteins involved in cell survival and death. This was evidenced by DAPI staining techniques that showed morphological changes consistent with apoptosis .

Antiangiogenic Properties : While some studies indicated minimal effects on angiogenesis directly, the overall anticancer activity suggests that inhibiting tumor growth may indirectly affect angiogenesis through reduced tumor burden .

Serotonergic Modulation : The compound's interaction with serotonin transporters highlights its potential role in modulating neurotransmitter systems, which is crucial for developing treatments for mood disorders .

4. Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:

- Case Study on Melanoma Treatment : A clinical evaluation demonstrated that patients treated with N-cinnamyl derivatives showed significant tumor reduction compared to control groups.

- Neuropharmacological Assessment : In a cohort study involving patients with depression, those administered piperazine derivatives reported improved mood and reduced anxiety symptoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.